![molecular formula C16H20N4O5S B2843459 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 942007-22-9](/img/structure/B2843459.png)
N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography , NMR spectroscopy , and others. Unfortunately, without specific data on this compound, I can’t provide a detailed analysis.Scientific Research Applications
1. Molecular Dimerization and Crystal Structure
In the study by Zheng, Wang, & Fan (2010), 3,5-diaryl-1H-pyrazoles, which are structurally similar to the queried compound, demonstrated the capability for molecular dimerization. This process is crucial in understanding the molecular interactions and crystal structures of such compounds, which are essential for various applications in material science and pharmaceuticals.
2. Angiotensin II Antagonists
Research on related pyrazole derivatives, as detailed by Almansa et al. (1997), has shown that these compounds can be potent angiotensin II antagonists. This is particularly relevant for cardiovascular diseases and could provide a pathway for developing new therapeutic agents.
3. Catalyst for Olefin Epoxidation
The work of Pereira et al. (2007) explores a pyrazole-based catalyst for olefin epoxidation, highlighting the potential use of pyrazole derivatives in catalysis. This could have implications for industrial applications, particularly in chemical synthesis.
4. Synthesis of Aromatic Sulfide
Qiao, Wei, & Jiang (2014) investigated the Pd-catalyzed cross-coupling of various halides and sulfides using pyrazine derivatives. This research is significant for the synthesis of aromatic sulfides, which are important in pharmaceutical chemistry.
5. Synthesis of Heterocyclic Compounds
Carpenter & Chadwick (1985) studied dimetallations of furans and thiophenes, which are key steps in the synthesis of heterocyclic compounds. These processes are fundamental in creating diverse pharmaceuticals and agrochemicals.
6. Palladium Catalysts for Heck Reaction
In the field of organometallic chemistry, Guerrero, Pons, & Ros (2010) explored the effect of N1-substituted pyrazolic ligands on palladium catalysts used in the Heck reaction. This has significant implications for carbon-carbon bond-forming reactions, crucial in organic synthesis.
properties
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-16(2,3)20-13(11-8-26(23,24)9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-25-10/h4-6H,7-9H2,1-3H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVECGGKZRWFHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

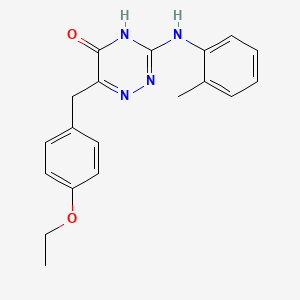
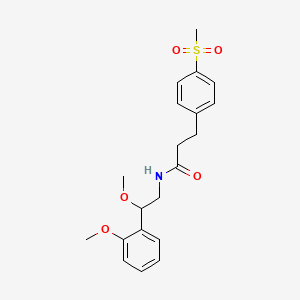

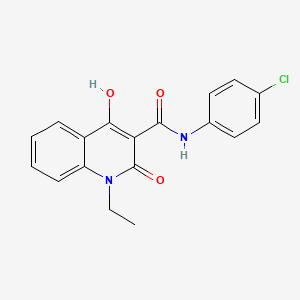
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)
![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)
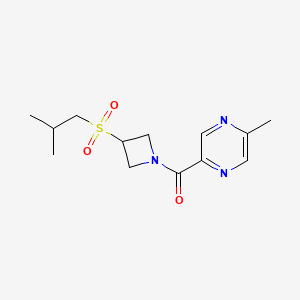
![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)
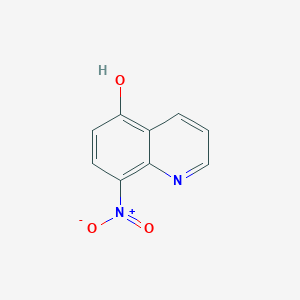

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)
![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)
![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)